8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane
Beschreibung
Eigenschaften
IUPAC Name |
8-methyl-3-(6-methylpyrazin-2-yl)oxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-7-14-8-13(15-9)17-12-5-10-3-4-11(6-12)16(10)2/h7-8,10-12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNVSXDIMWAWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CC3CCC(C2)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[321]octane typically involves the construction of the 8-azabicyclo[32One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane core, which can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of advanced catalytic systems and continuous flow chemistry techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bicyclic derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is widely exploited in medicinal chemistry due to its versatility in targeting neurotransmitter transporters, ion channels, and enzymes. Below is a detailed comparison of structurally related compounds, emphasizing substituent effects on activity and selectivity.
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Key Structure-Activity Relationship (SAR) Insights
Pyrazine vs. Pyridine Substitution: The target compound’s 6-methylpyrazine group (vs. Replacement of pyrazine with phenyl (e.g., Troparil) shifts activity from transporter modulation to DAT inhibition, highlighting the critical role of heteroaromatic groups .
Substituent Position and Size :
- Alkyl chains on pyrazine (e.g., butyl in compound 77 ) improve lipophilicity and metabolic stability but may reduce solubility .
- Methyl groups at the 6-position of pyrazine (target compound) vs. 5-position (compound 50 ) alter steric hindrance, affecting binding pocket interactions .
Stereochemical Considerations: Exo vs. endo configurations (e.g., in NS12137 precursors) significantly influence NET/SERT selectivity.
Functional Group Additions: Sulfonamide substitutions (compound 50) enhance solubility and plasma stability but may introduce hERG channel liability, a common issue in bicyclic amines . Carboxylate esters (Troparil) or propanoyl groups (WF-31) modulate transporter affinity and pharmacokinetic profiles .
Contradictions and Limitations
- WF-11 (a dopamine uptake inhibitor with a 3β-(4-methylphenyl) group) exhibits motor-stimulant effects in FST, unlike the target compound’s uncharacterized behavioral profile .
Biologische Aktivität
8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane is a compound belonging to the class of azabicyclic compounds, which have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex bicyclic structure characterized by a nitrogen atom incorporated into the ring system. Its chemical formula is , with a molecular weight of approximately 220.28 g/mol. The presence of the 6-methylpyrazin-2-yl group is significant for its biological interactions.
1. Kappa Opioid Receptor Antagonism
Research has demonstrated that derivatives of the azabicyclo[3.2.1]octane framework exhibit potent activity as kappa opioid receptor (KOR) antagonists. A study highlighted that modifications to this scaffold resulted in compounds with high selectivity for KOR over mu and delta receptors, with IC50 values as low as 20 nM for some analogs . This selectivity is crucial for developing treatments aimed at conditions such as depression and addiction, where KOR modulation may provide therapeutic benefits.
2. CNS Penetration
The ability of this compound to penetrate the central nervous system (CNS) is essential for its effectiveness as a therapeutic agent. Studies have shown that certain modifications enhance brain exposure, making these compounds viable candidates for CNS-targeted therapies .
The primary mechanism through which this compound exerts its biological effects involves antagonism at the kappa opioid receptor sites in the brain. By blocking these receptors, it can modulate pain perception and emotional responses, potentially leading to reduced anxiety and depressive symptoms in preclinical models.
Table 1: Summary of Biological Activities
Case Study: Kappa Antagonism and Behavioral Effects
A notable study investigated the behavioral effects of an analog of this compound in rodent models. The results indicated that administration led to significant reductions in kappa agonist-induced diuresis, suggesting effective antagonism at the receptor level . This finding supports the potential use of such compounds in managing conditions associated with dysregulated opioid signaling.
Q & A
Q. What are the optimal synthetic routes for 8-methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane?
- Methodological Answer : The synthesis typically involves enantioselective construction of the bicyclo[3.2.1]octane scaffold. Key steps include:
- Desymmetrization of achiral precursors (e.g., tropinone derivatives) using chiral catalysts to control stereochemistry .
- Functionalization at position 3 via nucleophilic substitution or coupling reactions to introduce the pyrazine-2-yloxy group. For example, Mitsunobu reactions or SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR spectroscopy to confirm the bicyclic framework and substituent positions. Key signals include downfield shifts for the pyrazine oxygen (δ 4.5–5.5 ppm in ¹H NMR) and azabicyclo carbons (δ 50–70 ppm in ¹³C NMR) .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography (if crystalline) to resolve absolute stereochemistry .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : While direct data on the target compound is limited, analogs with similar scaffolds (e.g., 8-methyl-3-oxo derivatives) show:
- Antimicrobial activity : MIC values <0.03125 μg/mL against Staphylococcus aureus in comparative studies .
- Receptor binding : Azabicyclo derivatives often target monoamine transporters (e.g., dopamine, serotonin) or G-protein-coupled receptors (GPCRs). Assays include radioligand binding (³H-labeled ligands) and functional cAMP assays .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
- Methodological Answer : Stereochemical control is critical for bioactivity. Strategies include:
- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to direct stereochemistry during cyclization .
- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates (e.g., CAL-B lipase in tert-butyl methyl ether) .
- Asymmetric catalysis : Pd-catalyzed couplings or organocatalytic methods (e.g., Jacobsen’s thiourea catalysts) for enantioselective functionalization .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies often arise from:
- Substituent effects : Pyrazine vs. pyrazole substituents alter logP and target affinity. Perform QSAR modeling (e.g., CoMFA) to correlate substituent electronic profiles with activity .
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) and validate via dose-response curves (IC₅₀/EC₅₀) .
- Off-target interactions : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding specificity .
Q. What methodologies optimize metabolic stability for in vivo studies?
- Methodological Answer : Improve pharmacokinetics via:
- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .
- Prodrug strategies : Introduce ester or carbonate moieties at the 3-position for controlled release .
- Liver microsome assays : Compare metabolic half-life (t₁/₂) in human vs. rodent models to identify species-specific liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
